2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide
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Overview
Description
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group is often introduced via a nucleophilic substitution reaction using cyanide salts.
Attachment of Aromatic Rings: The aromatic rings are attached through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Thioether Formation: The thioether linkage is formed by reacting a thiol with a halogenated precursor.
Final Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction using appropriate amines and acylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the thioether linkage.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki and Heck coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typical.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted aromatic compounds.
Coupling Reactions: Coupled products with extended aromatic systems.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its aromatic and cyano groups could make it useful in the development of organic semiconductors or other advanced materials.
Biological Research: The compound can be used as a probe to study biological pathways and interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might act by binding to and inhibiting the activity of a particular enzyme or receptor. The cyano and nitro groups could play a role in its binding affinity and specificity. The aromatic rings and thioether linkage could facilitate interactions with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methylphenyl)acetamide: Similar structure but lacks the nitro group.
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide: Similar structure but lacks the methyl group on the aromatic ring.
Uniqueness
The presence of both the nitro and methyl groups in 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide provides unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Biological Activity
The compound 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide (CAS No. 337499-35-1) is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C30H27N3O3S, with a molecular weight of approximately 509.62 g/mol. The structure includes a pyridine ring, a thioether linkage, and various aromatic substituents which contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing thioether groups have shown promise as inhibitors of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Summary of Anticancer Activity Studies
Study Reference | Compound Tested | Cancer Type | Mechanism of Action | IC50 (µM) |
---|---|---|---|---|
Thioether Derivative | Breast Cancer | Apoptosis Induction | 15 | |
Pyridine Derivative | Lung Cancer | Cell Cycle Arrest | 12 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Thioether-containing acetamides have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections . The mechanism often involves disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
In silico studies have suggested that the compound may act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is implicated in inflammatory responses. This inhibition could lead to reduced production of leukotrienes, thereby alleviating conditions such as asthma and other inflammatory diseases .
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing derivatives of the compound indicated that modifications to the phenyl rings significantly impacted biological activity. Substituents that enhanced electron donation increased potency against certain cancer cell lines .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of related compounds revealed that the presence of specific functional groups, such as cyano and methoxy, improved selectivity and efficacy against target enzymes involved in cancer progression .
Properties
Molecular Formula |
C29H24N4O5S |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2-methyl-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C29H24N4O5S/c1-18-13-21(33(35)36)10-11-24(18)31-28(34)17-39-29-23(16-30)22(15-25(32-29)19-7-5-4-6-8-19)20-9-12-26(37-2)27(14-20)38-3/h4-15H,17H2,1-3H3,(H,31,34) |
InChI Key |
XDYRLNDNPWWKHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C#N |
Origin of Product |
United States |
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